An In-Depth Technical Guide to 5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4)
An In-Depth Technical Guide to 5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzamide Scaffold in Modern Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of therapeutic agents with activities spanning from antiemetics and antipsychotics to anti-cancer and anti-arrhythmic drugs. Its prevalence stems from its ability to form stable amide bonds and participate in various non-covalent interactions, such as hydrogen bonding, with biological targets. The strategic substitution on the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. This guide focuses on a specific, yet potentially valuable, member of this chemical class: 5-Amino-2-(dimethylamino)benzamide. While not as extensively documented as some of its counterparts, its unique substitution pattern presents intriguing possibilities for novel molecular design and therapeutic applications. This document aims to provide a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential applications in drug discovery.
Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 1226805-88-4 | [1] |
| Molecular Formula | C₉H₁₃N₃O | [1] |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area (TPSA) | 72.4 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| XLogP3 | 0.2 | [1] |
Note: Much of the available data is computed. Experimental determination of properties such as melting point and solubility is crucial for any practical application.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be approached from commercially available starting materials, such as 2-fluoro-5-nitrobenzoic acid. The key transformations would involve a nucleophilic aromatic substitution to introduce the dimethylamino group, followed by amidation and reduction of the nitro group.
Caption: Proposed synthetic workflow for 5-Amino-2-(dimethylamino)benzamide.
Step-by-Step Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl chloride
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Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.
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Procedure:
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To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).
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Slowly add thionyl chloride (1.2 eq) at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution.
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Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
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Step 2: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide
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Rationale: The acid chloride is reacted with dimethylamine to form the corresponding N,N-dimethylbenzamide. A base is required to neutralize the HCl generated during the reaction.
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Procedure:
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Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of dimethylamine (2.0 eq) in a suitable solvent (e.g., THF or water) while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 3: Synthesis of 2-(Dimethylamino)-5-nitrobenzamide
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Rationale: A nucleophilic aromatic substitution reaction is employed to replace the fluorine atom with a dimethylamino group. This reaction is typically facilitated by heating in the presence of excess dimethylamine.
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Procedure:
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In a sealed reaction vessel, dissolve 2-fluoro-N,N-dimethyl-5-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or in an excess of aqueous dimethylamine solution.
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Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.
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Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture and pour it into water.
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Collect the precipitated product by filtration, wash with water, and dry.
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If necessary, purify the product further by recrystallization or column chromatography.
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Step 4: Synthesis of 5-Amino-2-(dimethylamino)benzamide
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Rationale: The final step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or the use of a metal in acidic or neutral conditions (e.g., iron in the presence of ammonium chloride).
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Procedure:
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To a solution of 2-(dimethylamino)-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
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Heat the mixture to reflux and stir vigorously for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethanol.
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Concentrate the filtrate to remove the ethanol.
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Extract the product from the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield the final product.
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Characterization
For a novel or sparsely characterized compound, thorough analytical characterization is imperative to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons (a singlet), the primary amine protons, and the amide protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the N,N-dimethyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-N stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-Amino-2-(dimethylamino)benzamide suggest several potential avenues for its application in drug discovery.
Caption: Potential applications of 5-Amino-2-(dimethylamino)benzamide in drug discovery.
As a Versatile Building Block
The presence of three distinct functional groups—a primary aromatic amine, a tertiary dimethylamino group, and a primary amide—makes this compound a highly versatile scaffold for chemical library synthesis. The primary amine at the 5-position is a key handle for a wide range of chemical modifications, including:
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Acylation and Sulfonylation: Reaction with various acid chlorides or sulfonyl chlorides to introduce diverse substituents.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
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Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl halides or pseudohalides to construct more complex diarylamine structures.
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Diazotization and Subsequent Reactions: Conversion of the amino group into a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).
The primary amide can also be modified, for instance, through dehydration to a nitrile or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.
Fragment-Based Drug Discovery
With a molecular weight of 179.22 g/mol , 5-Amino-2-(dimethylamino)benzamide falls within the typical range for a fragment in fragment-based drug discovery (FBDD). Its hydrogen bonding capabilities and potential for various interactions make it an interesting candidate for screening against a wide range of biological targets. Hits identified from a fragment screen could then be grown or linked to develop more potent lead compounds.
Intrinsic Biological Activity
The benzamide scaffold is present in numerous biologically active molecules.[2] The specific substitution pattern of 5-Amino-2-(dimethylamino)benzamide may confer intrinsic pharmacological activity. Areas of potential interest for biological screening include:
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Oncology: Many substituted benzamides exhibit anticancer properties. For instance, derivatives of 2-aminobenzamide have been investigated as antiproliferative agents.[3]
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Central Nervous System (CNS) Disorders: The benzamide class includes several antipsychotic and antiemetic drugs that act on dopamine and serotonin receptors. The potential for this compound to cross the blood-brain barrier and interact with CNS targets could be explored.
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Infectious Diseases: Benzamide derivatives have also been reported to possess antimicrobial and antifungal activities.
Safety and Handling
As there is no specific safety data sheet (SDS) available for 5-Amino-2-(dimethylamino)benzamide, it is crucial to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. General safe laboratory practices should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
5-Amino-2-(dimethylamino)benzamide represents a chemical entity with untapped potential in the field of drug discovery and development. While its characterization in the public domain is currently limited, its structural features suggest it could be a valuable building block for the synthesis of novel compound libraries and a promising candidate for fragment-based screening. The proposed synthetic pathway provides a starting point for its preparation, and further research is warranted to fully elucidate its physicochemical properties, spectroscopic characteristics, and biological activity. As the quest for novel therapeutic agents continues, the exploration of such unique and under-investigated scaffolds will be crucial for the advancement of medicinal chemistry.
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